1-[2-(3,5-Dimethylpiperidin-1-yl)-4-methylpyrimidin-5-yl]ethanone
Overview
Description
1-[2-(3,5-Dimethylpiperidin-1-yl)-4-methylpyrimidin-5-yl]ethanone is a chemical compound that belongs to the class of piperidine and pyrimidine derivatives.
Preparation Methods
The synthesis of 1-[2-(3,5-Dimethylpiperidin-1-yl)-4-methylpyrimidin-5-yl]ethanone involves several steps. One common synthetic route includes the reaction of 3,5-dimethylpiperidine with a pyrimidine derivative under specific conditions. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce the compound in higher yields and purity .
Chemical Reactions Analysis
1-[2-(3,5-Dimethylpiperidin-1-yl)-4-methylpyrimidin-5-yl]ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-[2-(3,5-Dimethylpiperidin-1-yl)-4-methylpyrimidin-5-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Preliminary studies suggest that the compound may have potential as a drug candidate for treating certain diseases.
Mechanism of Action
The mechanism of action of 1-[2-(3,5-Dimethylpiperidin-1-yl)-4-methylpyrimidin-5-yl]ethanone involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but initial studies indicate that it may affect signaling pathways related to cell growth and proliferation.
Comparison with Similar Compounds
1-[2-(3,5-Dimethylpiperidin-1-yl)-4-methylpyrimidin-5-yl]ethanone can be compared with other similar compounds, such as:
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]piperazine: This compound has a similar piperidine structure but differs in the pyrimidine moiety.
1-(3,5-Dimethylpiperidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone: This compound contains a triazole ring instead of a pyrimidine ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of piperidine and pyrimidine rings, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-[2-(3,5-dimethylpiperidin-1-yl)-4-methylpyrimidin-5-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-9-5-10(2)8-17(7-9)14-15-6-13(12(4)18)11(3)16-14/h6,9-10H,5,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKYTMDHYKPSJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=C(C(=N2)C)C(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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